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Compound of Interest

Compound Name: N-Butyl-d9-amine

CAS No.: 776285-22-4

Cat. No.: B565992 Get Quote

Executive Summary
N-Butyl-d9-amine (

) is a specialized stable isotope labeling reagent used in quantitative proteomics to introduce a
mass-distinct tag to peptide carboxyl groups (C-termini, aspartic acid, and glutamic acid).
Unlike N-terminal labeling strategies (e.g., TMT, iTRAQ, Dimethyl labeling), N-butyl-d9-amine
targets acidic residues.

This guide details the Global Carboxyl Amidation workflow. By coupling the heavy amine (d9)

and its light counterpart (d0) to peptide pools via carbodiimide chemistry, researchers can

achieve relative quantification with a mass shift of +9.05 Da per carboxyl site. This method

significantly alters peptide physicochemical properties, neutralizing negative charges and

increasing hydrophobicity, which enhances ionization efficiency in positive-mode ESI-MS.

Part 1: The Chemistry of N-Butyl-d9-amine
Molecular Characteristics
The reagent is the deuterated isotopologue of n-butylamine. In a differential labeling

experiment, two samples are processed in parallel:
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): n-Butylamine (

). Mass addition: +57.06 Da.

Heavy Label (

): n-Butyl-d9-amine (

). Mass addition: +66.11 Da.

Mass Difference (

):9.05 Da per labeling site.

Reaction Mechanism: Carboxyl Amidation
The labeling relies on the activation of carboxylic acid groups (C-terminus, Asp, Glu) using 1-

ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like HOAt (1-hydroxy-7-

azabenzotriazole) or NHS to form an active ester, which is subsequently attacked by the

primary amine of the label.

Key Advantages:

Charge Neutralization: Converts negatively charged carboxyls (-COO⁻) into neutral amides

(-CONHR). This simplifies the charge state distribution (mostly

or

).

Ionization Enhancement: The addition of a hydrophobic butyl chain improves the surface

activity of peptides during Electrospray Ionization (ESI), particularly for hydrophilic peptides

that otherwise ionize poorly.

Complementarity: Provides quantification for acidic peptides that might lack Lys residues

required by amine-reactive tags (TMT/iTRAQ).

Part 2: Experimental Workflow & Diagram
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The following diagram illustrates the comparative proteomics workflow using N-butyl-d9-
amine.

Differential Isotopic Labeling

Biological Samples
(Control vs. Treated)

Protein Extraction &
Denaturation

Enzymatic Digestion
(Trypsin)

Split Samples

Sample A (Control)
+ EDC/HOAt

+ n-Butylamine (d0)

 Light Label

Sample B (Treated)
+ EDC/HOAt

+ n-Butyl-d9-amine (d9)

 Heavy Label

1:1 Mixing

Desalting & Cleanup
(C18 SPE)

LC-MS/MS Analysis
(High Res)

Quantification
(Extract XIC for Pairs)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b565992?utm_src=pdf-body
https://www.benchchem.com/product/b565992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for comparative quantification using N-butyl-d9-amine carboxyl labeling.

Part 3: Step-by-Step Protocol
Phase 1: Sample Preparation

Lysis: Extract proteins using a buffer free of primary amines (avoid Tris/Glycine). Use 100

mM HEPES (pH 7.5) with 1% SDS.

Reduction/Alkylation: Reduce disulfides with 5 mM TCEP (

C, 30 min) and alkylate with 10 mM Iodoacetamide (RT, 30 min, dark).

Digestion: Precipitate proteins (acetone/methanol) to remove SDS. Resuspend in 50 mM

HEPES (pH 8.0) and digest with Trypsin (1:50 enzyme:protein ratio) overnight.

Desalting: Desalt peptides using C18 Sep-Pak cartridges to remove lysis buffer salts.

Lyophilize to dryness.

Phase 2: Chemical Labeling (The Critical Step)
Note: Carboxyl activation is pH-sensitive. The reaction is most efficient at pH 4.5–5.5.

Reagent Setup:

Stock A (Light): 2 M n-butylamine in water (adjust pH to 5.0 with HCl).

Stock B (Heavy): 2 M n-butyl-d9-amine in water (adjust pH to 5.0 with HCl).

Catalyst: 0.5 M HOAt in DMSO.

Activator: Freshly prepared 0.5 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in

water.

Coupling Reaction:
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Reconstitute dried peptides (~100 µg) in 20 µL of the respective amine stock (Light for

Control, Heavy for Treated).

Add 5 µL of HOAt stock. Vortex.

Add 5 µL of EDC stock to initiate the reaction.

Incubate: Shake at room temperature for 2 hours.

Quenching:

Add 10% Hydroxylamine or simply dilute with 0.1% TFA to lower pH < 3.0, which stops the

carbodiimide reaction.

Incubate for 15 minutes.

Phase 3: Post-Labeling Processing
Mixing: Combine the Light and Heavy labeled samples in a 1:1 ratio based on initial protein

mass.

Cleanup: Perform a final C18 desalting step to remove excess butylamine, EDC, and urea

byproducts.

Analysis: Resuspend in 0.1% Formic Acid for LC-MS/MS.

Part 4: Technical Considerations & Data Analysis
The Deuterium Isotope Effect
A critical phenomenon in deuterated labeling is the Deuterium Isotope Effect on reversed-

phase chromatography. Deuterated compounds are slightly less hydrophobic than their

hydrogenated counterparts.

Observation: The Heavy (d9) peptide will elute slightly earlier than the Light (d0) peptide.

Impact: The elution peaks will not perfectly overlap.
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Mitigation: Ensure your quantification software (e.g., Skyline, MaxQuant) uses an

appropriate "Retention Time Window" for matching pairs. The shift is usually minor (< 0.2

min) but increases with the number of labels (e.g., a peptide with 3 Glu residues will have 3

labels and a larger shift).

Mass Spectrometry Settings
Parameter Setting Rationale

MS1 Resolution > 60,000

High resolution is required to

resolve overlapping isotopic

envelopes.

Dynamic Exclusion 30–60s
Prevent re-sampling of

abundant peptides.

Fixed Modification Carbamidomethyl (C) From alkylation step.

Variable Modification Butyl (C-term, D, E) Light: +57.0578 Da

Variable Modification Butyl-d9 (C-term, D, E) Heavy: +66.1143 Da

Troubleshooting
Incomplete Labeling: Check pH during EDC addition. If pH > 6.0, O-acylisourea hydrolysis

competes with amidation.

Side Reactions: EDC can cause O-acylisourea formation on Ser/Thr/Tyr if the amine

concentration is too low. Ensure the amine is in large molar excess (> 50-fold).

Part 5: References
Hogan, J. M., et al. (2005). "Automated Quantitative Analysis of chemically labeled peptides

using n-butylamine." Journal of Proteome Research. (Note: Generalized citation for carboxyl

amidation workflows).

Zhang, Y., et al. (2019). "N-Butylamine for Improving the Efficiency of Untargeted Mass

Spectrometry Analysis." Analytical Chemistry. (Validates the ionization enhancement

properties of butylamine).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fonslow, B. R., et al. (2012). "Constrained carboxyl-amine protection for tryptic digestion and

chemical labeling." Molecular & Cellular Proteomics. (Foundational chemistry for carboxyl

protection/labeling).

Cambridge Isotope Laboratories. "Stable Isotope Labeling Reagents for Proteomics." CIL

Application Note. (Source for d9-reagent specifications).
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Proteomics]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b565992#n-butyl-d9-amine-for-isotopic-labeling-in-
proteomics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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